molecular formula C25H21N5O2 B11291467 N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B11291467
M. Wt: 423.5 g/mol
InChI Key: SORGTWZPTIMNMY-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a fused heterocyclic compound featuring a triazoloquinazoline core. This scaffold is characterized by a [1,2,3]triazolo[1,5-a]quinazoline system, which combines a triazole ring fused with a quinazoline moiety. The compound’s structure includes a 4-ethylbenzyl substituent at the carboxamide position and a phenyl group at the 3-position of the triazole ring.

Properties

Molecular Formula

C25H21N5O2

Molecular Weight

423.5 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H21N5O2/c1-2-16-8-10-17(11-9-16)15-26-24(31)19-12-13-20-21(14-19)30-23(27-25(20)32)22(28-29-30)18-6-4-3-5-7-18/h3-14,29H,2,15H2,1H3,(H,26,31)

InChI Key

SORGTWZPTIMNMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting an appropriate hydrazine derivative with an aldehyde or ketone under acidic or basic conditions.

    Formation of the Quinazoline Moiety: The triazole intermediate is then subjected to a cyclization reaction with an appropriate anthranilic acid derivative to form the quinazoline moiety.

    Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where the quinazoline intermediate is reacted with an ethylbenzene derivative in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of N-[(4-ethylphenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves optimizing the above synthetic route for large-scale production. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylphenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethylphenyl groups, to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the triazole and quinazoline rings, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used under basic conditions.

    Substitution: Common reagents for substitution reactions include halogenating agents such as bromine and chlorine, typically used under neutral or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohol derivatives, and substituted derivatives with various functional groups introduced at the triazole and quinazoline rings.

Scientific Research Applications

N-[(4-ethylphenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Research: The compound can be used as a probe in biological studies to investigate the mechanisms of various biological processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic compounds, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with other triazoloquinazoline and triazolopyrimidine derivatives. Key analogues include:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Bioactivity Notes
N-benzyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide C24H19N5O3 425.45 4-methoxyphenyl, benzyl 2.9677 Limited anticancer screening data; moderate solubility (logSw = -3.624)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide C26H23N5O4 469.5 3,4-dimethoxyphenethyl, phenyl N/A Higher molecular weight; no reported bioactivity data
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines (e.g., 4i, 5n) Varies ~350–400 Thiophene-fused, trifluoromethyl N/A Moderate anticancer activity (GP = 60–80% at 10^-5 M) across multiple cell lines

Key Observations :

  • Fused Ring Systems: Thieno-fused triazolopyrimidines (e.g., thieno[3,2-e] derivatives) exhibit higher anticancer activity than aryl-fused triazoloquinazolines, as shown in NCI screens. The rigid quinazoline core in the target compound may limit conformational flexibility, reducing interaction with biological targets .
Functional Analogues

Triazoloquinoxalines:

  • Compounds like 4-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]quinoxalines, synthesized via Cu(I)-catalyzed cycloaddition, show superior synthetic scalability and functional group tolerance. However, their bioactivity profiles remain less explored compared to triazoloquinazolines .

Thienotriazolopyrimidines:

  • These derivatives demonstrated moderate growth inhibition (GP = 60–80%) in NCI’s 60-cell-line panel, outperforming triazoloquinazolines (e.g., compound 6a: GP = 81.85% in Renal Cancer UO-31). This suggests that sulfur-containing fused systems may offer enhanced bioactivity .

Research Findings and Data

Anticancer Activity
  • Triazoloquinazolines: Limited activity in NCI screens (e.g., 6a: 81.85% GP in UO-31 cells), indicating weak cytotoxic effects .
  • Thienotriazolopyrimidines: Broader activity (e.g., 4i: GP = 65% in CNS cancer SF-295), attributed to improved electron-deficient character and target engagement .
Physicochemical Properties
  • logP Values : The target compound’s logP is expected to be ~3.0–3.5 (based on analogue data), favoring blood-brain barrier penetration but posing solubility challenges .
  • Polar Surface Area (PSA) : Analogues with PSA >80 Ų (e.g., 82.188 Ų for compound E543-0685) suggest moderate permeability, consistent with Rule-of-Five guidelines .

Biological Activity

N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound's structure is characterized by a quinazoline core fused with a triazole ring, which is crucial for its biological activity. Its molecular formula is C18H19N3O2C_{18}H_{19}N_3O_2 with a molecular weight of approximately 423.5 g/mol. The presence of the carboxamide group and the unique arrangement of functional groups contribute to its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC18H19N3O2
Molecular Weight423.5 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives, including this compound. A synthesis and evaluation study demonstrated that various derivatives exhibited moderate cytotoxicity against several cancer cell lines such as:

  • Hepatocellular carcinoma (HePG2)
  • Mammary gland breast cancer (MCF-7)
  • Human prostate cancer (PC3)
  • Colorectal carcinoma (HCT116)

The synthesized compounds showed IC50 values indicating their effectiveness in inhibiting cell proliferation. For instance, one compound demonstrated an IC50 value of 17.35 µM against HCT116 cells and 29.47 µM against HePG2 cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : It could trigger programmed cell death in malignant cells through various signaling pathways.
  • Cell Cycle Arrest : Some studies suggest that triazoloquinazolines can cause cell cycle arrest at specific phases (e.g., G2/M phase), leading to reduced tumor growth .

Other Pharmacological Activities

Beyond anticancer properties, this compound is being explored for additional pharmacological activities:

  • Antimicrobial Properties : Preliminary evaluations suggest potential antibacterial effects.
  • Antioxidant Activity : The compound may exhibit antioxidant properties that could protect cells from oxidative stress.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds within the triazoloquinazoline family:

  • A study synthesized a series of triazoloquinazolines and evaluated their anticancer activity against multiple cell lines.
  • Another investigation focused on the molecular docking studies to assess binding affinities to specific targets like histone acetyltransferase PCAF .

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